
Acetic acid;pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of pyridin-2-amine with acetic anhydride. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The reaction can be represented as follows:
C5H6N2+(CH3CO)2O→C5H5N2COCH3+CH3COOH
In this reaction, pyridin-2-amine reacts with acetic anhydride to form N-acetyl-2-aminopyridine and acetic acid .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group in pyridin-2-amine can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of pyridin-2-amine.
Reduction: Amino derivatives.
Substitution: Various substituted pyridin-2-amine derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of acetic acid;pyridin-2-amine involves its interaction with various molecular targets. The amino group in pyridin-2-amine can form hydrogen bonds with biological molecules, influencing their structure and function. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but without the amino group.
Pyrrole: Another heterocyclic compound with a nitrogen atom in the ring but different electronic properties.
Imidazole: Contains two nitrogen atoms in the ring and exhibits different reactivity.
Uniqueness
Acetic acid;pyridin-2-amine is unique due to the presence of both an amino group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions. Its ability to form hydrogen bonds and interact with various biological molecules makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
104613-71-0 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
acetic acid;pyridin-2-amine |
InChI |
InChI=1S/C5H6N2.C2H4O2/c6-5-3-1-2-4-7-5;1-2(3)4/h1-4H,(H2,6,7);1H3,(H,3,4) |
InChI-Schlüssel |
MCVTVNMOCXKZGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=NC(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


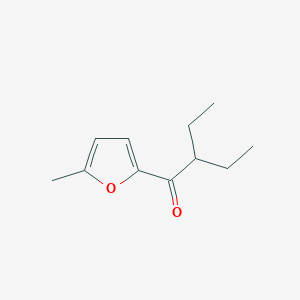
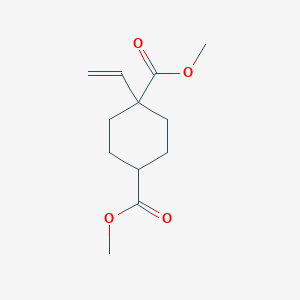
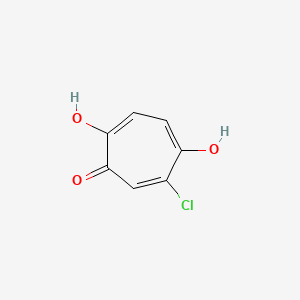
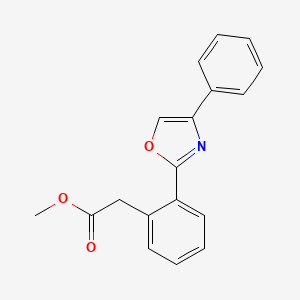



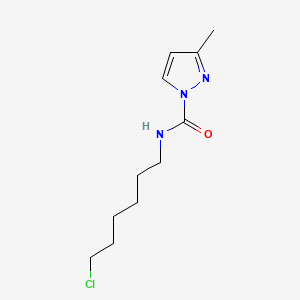

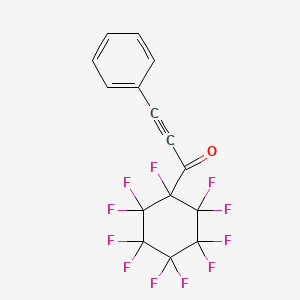
![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)
![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
phosphanium](/img/structure/B14343243.png)

